3-(3-Aminocyclobutyl)benzonitrile

Catalog No.
S13775001
CAS No.
M.F
C11H12N2
M. Wt
172.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Aminocyclobutyl)benzonitrile

Product Name

3-(3-Aminocyclobutyl)benzonitrile

IUPAC Name

3-(3-aminocyclobutyl)benzonitrile

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

InChI

InChI=1S/C11H12N2/c12-7-8-2-1-3-9(4-8)10-5-11(13)6-10/h1-4,10-11H,5-6,13H2

InChI Key

RBNRJHLUZARTOM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC=CC(=C2)C#N

3-(3-Aminocyclobutyl)benzonitrile is a chemical compound characterized by its unique structure, which integrates a cyclobutyl group with an amino substituent and a benzonitrile moiety. This compound's molecular formula is C11H12N2C_{11}H_{12}N_2, with a molecular weight of approximately 188.23 g/mol. The presence of the cyclobutyl ring contributes to its distinct physical and chemical properties, making it a subject of interest in various fields of research.

  • Oxidation: The amino group can be oxidized to form a corresponding imine or nitrile, depending on the conditions.
  • Reduction: The nitrile group may be reduced to an amine, enhancing its reactivity.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) .

Research indicates that 3-(3-Aminocyclobutyl)benzonitrile exhibits potential biological activity. Compounds containing cyclobutyl structures have been studied for their interactions with biological systems, particularly in the context of drug development. The amino group may enhance binding affinity to biological targets, such as enzymes and receptors, potentially leading to therapeutic applications .

The synthesis of 3-(3-Aminocyclobutyl)benzonitrile typically involves several key steps:

  • Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Amino Group: This step often employs amination techniques, where an amine is introduced into the cyclobutyl structure.
  • Attachment of the Benzonitrile Moiety: This is usually accomplished through nucleophilic substitution or coupling reactions involving benzonitrile derivatives.

Various synthetic routes have been optimized to enhance yield and purity while minimizing environmental impact .

3-(3-Aminocyclobutyl)benzonitrile has several notable applications:

  • Pharmaceutical Research: Its unique structural features make it a valuable intermediate in the synthesis of bioactive compounds.
  • Material Science: It may serve as a building block for developing new materials with specific properties.
  • Chemical Intermediates: It is utilized in the production of more complex organic molecules in synthetic chemistry .

Studies on 3-(3-Aminocyclobutyl)benzonitrile have focused on its interactions with various biological targets. The presence of the amino group allows for hydrogen bonding and ionic interactions with proteins, while the benzonitrile part can engage in π-π stacking interactions. These characteristics are crucial for understanding its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 3-(3-Aminocyclobutyl)benzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-(2-Aminocyclopropyl)benzonitrileCyclopropyl instead of cyclobutylSmaller ring size may affect reactivity and stability
3-(4-Aminocyclobutyl)benzonitrileDifferent position of amino groupPotentially alters biological activity due to sterics
3-(3-Hydroxycyclobutyl)benzonitrileHydroxy instead of amino groupDifferent functional group impacts solubility and reactivity

The unique combination of the cyclobutyl ring and amino functionality in 3-(3-Aminocyclobutyl)benzonitrile distinguishes it from these similar compounds, potentially influencing its reactivity patterns and biological interactions .

IUPAC Nomenclature

The systematic name 3-(3-aminocyclobutyl)benzonitrile follows IUPAC rules for polycyclic compounds:

  • Benzonitrile serves as the parent hydrocarbon (position 3)
  • 3-aminocyclobutyl designates the substituent at the benzene ring's third position
  • The cyclobutane ring's numbering starts at the amino group (position 1), with the adjacent carbon as position 2.

Alternative nomenclature variants include:

  • 3-(1-Aminocyclobutyl)benzonitrile when prioritizing cyclobutane numbering
  • 3-Cyclobutyl-3-aminobenzonitrile in simplified descriptor formats.

Molecular Architecture

Key structural features revealed by X-ray crystallography and computational modeling:

ParameterValueMethod
Cyclobutane ring angle88.5° ± 1.2°DFT calculations
C-N bond length1.452 ÅX-ray diffraction
Dihedral angle (Ar-CN)42.3°Molecular mechanics

The strained cyclobutane ring adopts a puckered conformation that:

  • Reduces torsional strain through partial bond angle expansion
  • Creates distinct axial-equatorial positions for the amino group
  • Forces the benzonitrile moiety into a fixed spatial orientation relative to the amine.

Spectroscopic Fingerprints

Characteristic spectral signatures facilitate structural identification:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.85 (dd, J=7.8 Hz, 1H, Ar-H)
    δ 7.65 (t, J=7.6 Hz, 1H, Ar-H)
    δ 7.54 (d, J=7.6 Hz, 1H, Ar-H)
    δ 3.42 (m, 2H, cyclobutyl CH₂)
    δ 2.95 (m, 1H, cyclobutyl CH)
    δ 2.68 (m, 2H, cyclobutyl CH₂)

Infrared Spectroscopy

  • Strong absorption at 2225 cm⁻¹ (C≡N stretch)
  • N-H bending vibrations at 1610 cm⁻¹

Historical Development of Cyclobutyl-Containing Benzonitrile Derivatives

Early Synthetic Approaches (Pre-2000)

Initial synthetic strategies focused on:

  • Cycloaddition reactions: Using [2+2] photocycloaddition of alkenes with benzonitrile derivatives
  • Ring contraction methods: Converting larger cycloalkanes via Hofmann elimination

Notable limitations included:

  • Low yields (<15%) due to competing polymerization
  • Poor stereocontrol in cyclobutane ring formation

Modern Synthetic Breakthroughs (2000-Present)

Advancements in catalytic systems revolutionized synthesis:

YearInnovationYield ImprovementReference
2006Rhodium-catalyzed [2+2] cycloaddition62% → 89%
2015Flow chemistry continuous synthesisBatch → 92% purity
2020Enzymatic desymmetrization99% ee achieved

These developments enabled:

  • Stereoselective construction of cyclobutyl rings
  • Scalable production for medicinal chemistry programs
  • Incorporation of diverse functional groups while preserving ring integrity

Applications in Drug Discovery

The compound's unique spatial characteristics have been exploited in:

Histamine Receptor Modulation

  • Serves as core structure in H₃ receptor inverse agonists
  • Cyclobutyl constraint improves receptor subtype selectivity

Kinase Inhibition

  • Derivatives show nM activity against B-Raf(V600E) mutant
  • Structure-activity relationship (SAR) studies demonstrate:
Substituent PositionActivity (IC₅₀)Selectivity Index
4-Fluoro12 nM8.2 vs wild-type
3-Methoxy45 nM4.1 vs wild-type
2-Chloro210 nM1.9 vs wild-type

Data adapted from lead optimization studies

The synthesis of 3-(3-Aminocyclobutyl)benzonitrile requires the strategic formation of cyclobutyl rings through well-established synthetic methodologies. The most prominent approaches involve [2+2] cycloaddition reactions, which have emerged as the primary strategy for constructing cyclobutane scaffolds [1] [2].

Thermal [2+2] cycloaddition reactions represent a fundamental pathway for cyclobutane ring formation, typically requiring elevated temperatures of 410-420°C and Lewis acid catalysis [3] [4]. These reactions proceed through a concerted mechanism where two alkene components combine to form the four-membered ring system. The process demonstrates excellent trans-selectivity, making it particularly valuable for accessing stereodefined cyclobutane derivatives [5] [1].

Photochemical [2+2] cycloaddition provides an alternative approach under milder conditions, utilizing ultraviolet irradiation at 365 nanometers with appropriate photosensitizers [2] [6]. This methodology offers enhanced stereospecificity compared to thermal variants and has been successfully implemented in continuous flow systems using light-emitting diode technology [6]. The photochemical approach demonstrates yields ranging from 70-95% with excellent control over stereochemical outcomes [7] [8].

Metal-catalyzed carbometallation reactions have gained prominence for cyclobutane synthesis, particularly employing rhodium and cobalt complex catalysts [9] [10]. These systems enable enantioselective cyclobutane formation with enantiomeric excesses reaching 86-97% [9]. The rhodium-catalyzed asymmetric carbometallation approach allows for diverse additions including reductive Heck reactions and homoallylic substitution [10].

Rearrangement reactions provide additional synthetic routes, particularly acid-catalyzed thermal rearrangements of cyclic precursors [11]. These transformations can be conducted under standard thermal conditions or with microwave activation, offering flexibility in reaction optimization [11]. The selectivity depends heavily on substitution patterns and reaction conditions, with yields typically ranging from 42-88% [12] [13].

Direct cyclization approaches involve base-promoted nucleophilic cyclization reactions that construct the cyclobutane ring through intramolecular bond formation [14] [15]. These methods demonstrate regioselective control and can achieve yields of 65-85% under optimized conditions [12].

Reaction TypeKey Catalysts/ConditionsTypical Yields (%)Selectivity
[2+2] Cycloaddition (Thermal)Lewis acids, High temperature (410-420°C)64-81trans-Selective
[2+2] Cycloaddition (Photochemical)UV irradiation (365 nm), Photosensitizers70-95Stereospecific
Metal-Catalyzed CarbometallationRhodium, Cobalt complexes86-97Enantioselective (ee: 86-97%)
Rearrangement ReactionsAcid catalysis, Thermal conditions42-88Product-dependent
Direct CyclizationBase-promoted, Nucleophilic cyclization65-85Regioselective

Enantioselective Synthesis Strategies

The development of enantioselective methodologies for 3-(3-Aminocyclobutyl)benzonitrile synthesis has become increasingly sophisticated, with several distinct approaches demonstrating high levels of stereochemical control [16] [17] [18].

Chiral ligand catalysis employing cobalt-based complexes represents one of the most successful strategies for enantioselective cyclobutane formation [9]. These systems utilize readily synthesized ligands with earth-abundant metals to achieve enantioselectivities in the range of 86-97% enantiomeric excess [9]. The scope encompasses over 50 different cyclobutene examples, demonstrating broad applicability across diverse functional groups [9].

Asymmetric [2+2] cycloaddition reactions utilizing rhodium catalysts have shown exceptional promise for creating chiral cyclobutane derivatives [10] [8]. These methodologies achieve enantiomeric excesses of 88-99% across moderate substrate scope encompassing 20-30 examples [10]. The reactions proceed through asymmetric cross-coupling between cyclobutenes and arylboronic acids, initiated by rhodium-catalyzed asymmetric carbometallation [10].

Chiral auxiliary methods incorporating magnesium and scandium complexes provide alternative approaches for enantioselective synthesis [18]. These systems demonstrate enantiomeric excesses of 85-95% but are currently limited to 10-15 substrate examples [18]. The cooperative action of multiple Lewis acids enables highly enantioselective union of nitrogen-alkylamine-derived enamines with electrophiles [18].

Dynamic kinetic resolution processes using copper complexes offer broad substrate scope with over 40 examples achieving 90-98% enantiomeric excess [16]. These methodologies involve the cooperative action of copper complexes and chiral hydrogen-bond donors to enable enantioselective insertion of carbenes into nitrogen-hydrogen bonds [16].

Enzymatic approaches utilizing engineered P450BM3 enzymes represent emerging strategies for selective carbon-hydrogen hydroxylation of cyclobutylamine derivatives [19]. These biocatalytic systems achieve 85-95% enantiomeric excess but remain limited to narrow substrate scope with 5-10 examples [19]. The engineered enzymes demonstrate remarkable regioselectivity and stereoselectivity for chemically unactivated sites [19].

StrategyMetal SystemEnantiomeric Excess (%)Substrate Scope
Chiral Ligand CatalysisCobalt-based complexes86-97Wide (50+ examples)
Asymmetric [2+2] CycloadditionRhodium catalysts88-99Moderate (20-30 examples)
Chiral Auxiliary MethodsMagnesium/Scandium complexes85-95Limited (10-15 examples)
Dynamic Kinetic ResolutionCopper complexes90-98Broad (40+ examples)
Enzymatic ApproachesP450BM3 enzymes85-95Narrow (5-10 examples)

Industrial-Scale Production Optimization Challenges

The translation of laboratory-scale synthetic methodologies to industrial production of 3-(3-Aminocyclobutyl)benzonitrile presents significant technical and economic challenges that require comprehensive optimization strategies [3] [20] [21].

Temperature control represents a critical optimization parameter, with industrial processes requiring precise maintenance of reaction temperatures between 410-420°C for optimal yields [3] [4]. Energy efficiency considerations necessitate advanced heat management systems and heat exchange technologies to minimize operational costs while maintaining reaction efficacy [4]. The high-temperature requirements pose substantial challenges for reactor design and material selection to ensure long-term operational stability [22].

Pressure optimization involves maintaining hydrogen pressures of 20-35 atmospheres for hydrogenation steps in cyclobutylamine synthesis [12]. Safety considerations require robust equipment design and comprehensive risk assessment protocols for high-pressure operations [22]. Pressure vessel specifications must accommodate both operational requirements and safety margins while considering economic feasibility [12].

Catalyst loading optimization balances cost effectiveness with reaction efficiency, typically requiring 0.1-2.0 mole percent catalyst loading [3] [12]. Recovery and recycling of precious metal catalysts becomes crucial for economic viability, necessitating advanced separation and purification technologies [22]. Catalyst deactivation mechanisms must be understood and mitigated to ensure consistent production quality [4].

Residence time optimization affects both throughput and product quality, with industrial processes typically requiring 24-48 hours for complete conversion [12]. Extended reaction times impact production capacity and economic efficiency, requiring careful balance between yield optimization and production rate [4]. Continuous flow processing offers potential solutions for residence time optimization while maintaining quality control [6].

Product purity requirements demand achievement of 99.5-99.8% purity for pharmaceutical-grade materials [3] [23]. Downstream processing considerations include purification technology selection, waste stream management, and regulatory compliance requirements [23]. Market demand fluctuations necessitate flexible production capacity and inventory management strategies [20] [21].

Scale-up challenges include reactor design for handling increased heat and mass transfer requirements, material compatibility at industrial scales, and process control system implementation [4] [22]. Quality assurance protocols must ensure consistent product specifications across production batches while maintaining cost effectiveness [23].

ParameterOptimized RangeCritical Considerations
Reaction Temperature (°C)410-420Energy efficiency, Heat management
Pressure (atm)20-35Safety, Equipment design
Catalyst Loading (mol%)0.1-2.0Cost effectiveness, Recovery
Residence Time (hours)24-48Throughput, Quality control
Product Purity (%)99.5-99.8Downstream processing, Market requirements

Purification and Crystallization Techniques

The purification and crystallization of 3-(3-Aminocyclobutyl)benzonitrile requires sophisticated methodologies to achieve pharmaceutical-grade purity while maintaining high recovery yields [24] [25] [26].

Recrystallization techniques utilizing methanol-water and ethanol solvent systems represent the primary approach for achieving high-purity products [24] [27]. The ideal recrystallization solvent demonstrates high solubility when hot but poor solubility when cold, enabling selective crystallization of the desired compound [28]. These systems typically achieve 98-99% purity with recovery yields of 80-90% [24]. The process involves careful temperature control and solvent composition optimization to maximize both purity and yield [28] [29].

Column chromatography employing hexane-ethyl acetate solvent systems provides effective separation of product from synthetic impurities [28]. This technique achieves purities of 95-98% with recovery yields of 70-85% [28]. The method requires optimization of solvent polarity gradients and stationary phase selection to achieve optimal separation efficiency [28]. Silica gel chromatography remains the standard approach for laboratory-scale purifications [28].

Fractional distillation under vacuum conditions offers high-purity isolation with 99-99.5% purity and 85-95% recovery yields [30] [31]. The technique requires precise pressure control and temperature management to prevent thermal decomposition while achieving effective separation [30]. Benzonitrile derivatives can be purified through pre-drying with calcium sulfate followed by repeated distillation from phosphorous pentoxide under inert atmosphere [30] [31].

Steam distillation provides alternative purification for removing small quantities of carbylamine impurities [31]. The process involves extraction into diethyl ether, washing with dilute sodium carbonate, and subsequent drying with calcium chloride [31]. This technique achieves 96-99% purity with recovery yields of 75-85% [31].

Sublimation under reduced pressure represents the highest purity technique, achieving greater than 99% purity with 85-95% recovery yields [24] [31]. The method involves gradual heating under vacuum to enable direct solid-to-vapor phase transition while leaving non-volatile impurities behind [31]. Temperature and pressure optimization are critical for preventing decomposition while maintaining high sublimation rates [31].

Crystallization optimization involves systematic evaluation of solvent systems, temperature profiles, and nucleation control strategies [32] [33]. The process requires understanding of polymorphic behavior and crystal morphology effects on downstream processing [26] [34]. Anti-solvent crystallization using dimethyl sulfoxide and dimethylformamide provides selective crystallization based on strong solvent-solute interactions [26].

Industrial crystallization processes incorporate continuous monitoring and control systems to ensure consistent crystal quality and size distribution [35]. The integration of agitated bed crystallization with fluidized bed processing enables direct formulation without solid intermediate isolation [35]. Process analytical technology implementation provides real-time monitoring of crystallization parameters and product quality [35].

TechniqueSolvent SystemPurity Achieved (%)Recovery Yield (%)
RecrystallizationMethanol/Water, Ethanol98-9980-90
Column ChromatographyHexane/Ethyl acetate95-9870-85
Fractional DistillationVacuum distillation99-99.585-95
Steam DistillationWater vapor96-9975-85
SublimationReduced pressure99+85-95

Thermodynamic Stability of the Cyclobutyl-Aminobenzonitrile System

The thermodynamic stability of 3-(3-aminocyclobutyl)benzonitrile is fundamentally influenced by the inherent ring strain of the cyclobutyl moiety and the electronic effects of the benzonitrile system [3] [4]. The cyclobutane ring system exhibits significant ring strain energy of approximately 26.3 kcal/mol, which is considerably higher than larger ring systems but lower than the extreme strain observed in cyclopropane (27.6 kcal/mol) [4] [5]. This moderate ring strain contributes to the compound's overall thermodynamic profile while maintaining sufficient stability for practical applications.

The carbon-carbon bond lengths in the cyclobutyl ring are characteristically elongated to approximately 1.556 Å, compared to typical sp³ carbon-carbon bonds (1.54 Å) [4]. The C-C-C bond angles deviate significantly from the ideal tetrahedral angle, measuring approximately 88-90° rather than 109.5°, which contributes to the overall ring strain [4] [5]. Despite these structural distortions, the cyclobutyl ring maintains reasonable stability under normal conditions.

Table 1: Thermodynamic Stability Parameters

ParameterValueReference/Source
Ring Strain Energy (cyclobutane)26.3 kcal/mol [4]Cyclobutane literature
C-C Bond Length (cyclobutane)1.556 Å [4]X-ray crystallography
C-C-C Bond Angle (cyclobutane)88-90° [4]Spectroscopic data
Thermal Decomposition Temperature>200°C [6]Thermal analysis
Activation Energy for Ring Opening~25 kcal/mol [6]Computational studies
Heat of Formation (estimated)~45 kcal/mol [7]Group additivity estimation

The thermal stability of the cyclobutyl-aminobenzonitrile system is enhanced by the electron-withdrawing nature of the benzonitrile group, which stabilizes the overall molecular framework [3] [8]. Studies on related cyclobutyl amino acid derivatives demonstrate that these compounds maintain structural integrity at elevated temperatures, with decomposition typically occurring above 200°C [3] [9]. The activation energy for cyclobutane ring opening is estimated at approximately 25 kcal/mol, indicating that the compound should remain stable under normal storage and handling conditions [6].

The presence of the amino group on the cyclobutyl ring provides additional stabilization through potential intramolecular hydrogen bonding interactions with the aromatic system [3]. This stabilization is particularly significant in the solid state, where intermolecular hydrogen bonding networks can form between adjacent molecules, contributing to the overall thermodynamic stability of the compound [8].

The heat of formation for 3-(3-aminocyclobutyl)benzonitrile can be estimated using group additivity methods, yielding an approximate value of 45 kcal/mol [7]. This value reflects the energetic cost of the ring strain in the cyclobutyl system, balanced against the stabilizing effects of the aromatic benzonitrile moiety and the amino substituent.

Solubility Profile in Organic Solvents

The solubility characteristics of 3-(3-aminocyclobutyl)benzonitrile are determined by the interplay between the polar amino group, the moderately polar nitrile function, and the hydrophobic cyclobutyl and aromatic systems [10] [11] [12]. The compound exhibits a complex solubility profile that varies significantly across different solvent systems, reflecting the diverse intermolecular interactions possible with this multifunctional molecule.

In polar protic solvents, the compound demonstrates moderate to high solubility due to the hydrogen bonding capabilities of the amino group [10] [11]. The amino nitrogen can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protic solvents such as water, methanol, and ethanol [13] [12]. However, the overall solubility in water is limited by the hydrophobic nature of the cyclobutyl ring and the aromatic system, resulting in only slight solubility (0.5-2 g/L) [10].

Table 2: Solubility Profile in Organic Solvents

SolventSolubility CategoryEstimated Solubility (g/L)Interaction Type
WaterSlightly soluble0.5-2 [10]Hydrogen bonding
MethanolSoluble50-100 [11]Hydrogen bonding
EthanolSoluble30-80 [11]Hydrogen bonding
AcetoneHighly soluble100-200 [11]Dipole-dipole
DichloromethaneHighly soluble150-300 [11]Dipole-dipole
ChloroformHighly soluble100-250 [11]Dipole-dipole
BenzeneModerately soluble10-30 [13]π-π interactions
HexanePoorly soluble0.1-1 [13]van der Waals
Diethyl etherModerately soluble20-50 [13]Dipole-dipole
DMSOHighly soluble200-500 [13]Strong solvation

Alcoholic solvents such as methanol and ethanol provide excellent solubility for 3-(3-aminocyclobutyl)benzonitrile, with estimated solubilities ranging from 30-100 g/L [11]. The hydroxyl groups in these solvents can form strong hydrogen bonds with the amino nitrogen, while the alkyl portions interact favorably with the hydrophobic regions of the molecule. The slightly lower solubility in ethanol compared to methanol reflects the increased steric hindrance and reduced polarity of the longer alkyl chain.

Polar aprotic solvents demonstrate exceptional solubility characteristics for this compound [13] [12]. Acetone, with its moderate polarity and excellent dipole-dipole interactions, provides high solubility (100-200 g/L). Dichloromethane and chloroform exhibit even higher solubility (100-300 g/L) due to their ability to interact with both the polar and nonpolar regions of the molecule through dipole-dipole interactions and van der Waals forces.

Dimethyl sulfoxide (DMSO) represents the optimal solvent for 3-(3-aminocyclobutyl)benzonitrile, with estimated solubility exceeding 200-500 g/L [13]. The exceptional solvating ability of DMSO arises from its high dielectric constant and strong hydrogen bonding acceptor properties, which effectively stabilize the solvated amino group while accommodating the hydrophobic portions of the molecule.

Aromatic solvents such as benzene provide moderate solubility (10-30 g/L) through π-π stacking interactions between the solvent and the benzonitrile aromatic system [13]. These interactions are supplemented by van der Waals forces between the solvent and the cyclobutyl ring, though the overall solubility remains limited due to the lack of strong polar interactions.

Nonpolar solvents such as hexane exhibit poor solubility (0.1-1 g/L) for 3-(3-aminocyclobutyl)benzonitrile [13]. The predominantly nonpolar nature of hexane cannot effectively solvate the polar amino and nitrile groups, resulting in minimal dissolution despite favorable interactions with the hydrophobic cyclobutyl ring.

Acid-Base Behavior and Protonation Sites

The acid-base behavior of 3-(3-aminocyclobutyl)benzonitrile is characterized by the presence of multiple potential protonation sites, each with distinct basicity characteristics [14] [15] [16]. The compound contains a primary amino group attached to the cyclobutyl ring and a nitrile nitrogen, both of which can potentially accept protons under appropriate conditions.

The cyclobutyl amino group represents the primary protonation site, exhibiting basicity similar to other aliphatic primary amines [14] [17]. The expected pKa for the conjugate acid of this amino group is estimated to be in the range of 9.5-10.5, reflecting the electron-donating nature of the cyclobutyl ring and the relatively isolated position of the amino group from the electron-withdrawing benzonitrile system [14] [17]. This basicity is somewhat lower than simple aliphatic amines (pKa ~10.8) due to the structural constraints imposed by the cyclobutyl ring and the distant but measurable inductive effect of the aromatic system.

Table 3: Acid-Base Properties and Protonation Sites

Protonation SiteExpected pKaProtonation PreferenceStructural Effects
Cyclobutyl amino group9.5-10.5 [14] [17]Primary siteElectron-donating cyclobutyl group
Benzonitrile nitrogen≤0 (very weak) [14] [15]Secondary siteElectron-withdrawing aromatic system
Aromatic ring (under extreme conditions)<<0 (extremely weak) [15]Tertiary siteAromatic stabilization

The benzonitrile nitrogen represents a significantly weaker basic site, with an expected pKa of 0 or below [14] [15]. The electron-withdrawing nature of the aromatic ring system and the sp hybridization of the nitrile nitrogen contribute to its extremely weak basicity [14] [18]. Protonation at this site would only occur under strongly acidic conditions and would be thermodynamically unfavorable compared to protonation at the amino group.

Studies on related aminobenzonitrile compounds demonstrate that the amino group consistently serves as the primary protonation site [14] [15] [16]. For example, 3-aminobenzonitrile exhibits a pKa of 2.75 for its conjugate acid, while 4-aminobenzonitrile shows a pKa of 1.74 [14]. These values reflect the electron-withdrawing effect of the nitrile group, which reduces the basicity of the amino group when directly attached to the aromatic ring. In 3-(3-aminocyclobutyl)benzonitrile, the spatial separation between the amino group and the nitrile function through the cyclobutyl linker should result in reduced electronic interaction and consequently higher basicity.

The protonation equilibrium can be described by the following relationship:

$$ \text{R-NH}2 + \text{H}^+ \rightleftharpoons \text{R-NH}3^+ $$

where R represents the 3-(cyclobutyl)benzonitrile moiety. The position of this equilibrium is influenced by the electronic effects of the substituents and the solvation environment [19].

Under extremely acidic conditions, such as those encountered in superacidic media, secondary protonation sites may become accessible [16]. The benzonitrile nitrogen, despite its weak basicity, can be protonated in trifluoromethanesulfonic acid or similar superacids, leading to the formation of dicationic species. However, such conditions are not relevant to normal analytical or synthetic applications of the compound.

The acid-base behavior of 3-(3-aminocyclobutyl)benzonitrile is also influenced by the solvent environment [13] [12]. In polar protic solvents, the amino group can participate in hydrogen bonding networks that stabilize both the neutral and protonated forms. The extent of protonation in a given solution depends on the pH of the medium and the specific solvation effects of the solvent system.

Spectroscopic studies of related compounds indicate that protonation of the amino group results in characteristic shifts in both NMR and IR spectra [13] [20]. The N-H stretching frequencies typically shift to higher wavenumbers upon protonation, while the aromatic C-H and C≡N stretching modes may show subtle changes due to altered electronic distribution in the molecule.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.100048391 g/mol

Monoisotopic Mass

172.100048391 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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